Vinyl butyrate
Overview
Description
Vinyl butyrate, also known as butanoic acid vinyl ester, is an organic compound with the chemical formula C₆H₁₀O₂. It is a colorless liquid with a fruity odor and is primarily used in the production of polymers and copolymers. This compound is valued for its ability to form flexible and durable films, making it useful in various industrial applications.
Mechanism of Action
Target of Action
Vinyl butyrate (VB) is a compound widely used in the polymer industry and daily-life materials . Its primary targets are the OH radicals in the atmosphere . The interaction with these radicals initiates the chemical transformation of VB .
Mode of Action
The mode of action of VB involves its reaction with OH radicals in the atmosphere . The VB + OH kinetic model reveals that H-abstraction from C β (i.e., –C β H 2 CH 3) prevails over the OH-addition to the double bond (C C), even at low temperatures . This interaction leads to the conversion of VB, which is critical for evaluating its fate and environmental impacts .
Biochemical Pathways
The biochemical pathways affected by VB involve its conversion initiated by OH radicals . The detailed analyses, including those of the time-resolved species profiles, reaction rate, and reaction flux, reveal the reaction mechanism shift with temperature . The secondary chemistry under atmospheric conditions (namely, the reaction of the main product with O 2 and its subsequent reactions with NO) was then characterized within the same framework .
Result of Action
The result of VB’s action involves its conversion in the atmosphere . The VB + OH kinetic model reveals that H-abstraction from C β prevails over the OH-addition to the double bond . This conversion is critical for evaluating the fate and environmental impacts of VB .
Action Environment
The action environment of VB is primarily the atmosphere . The widespread use of VB in the polymer industry and daily-life materials inevitably results in its emission into the atmosphere . Therefore, understanding the mechanism and kinetics of the VB conversion is critical for evaluating its fate and environmental impacts . The kinetic behaviors of VB and its oxidation products were extended from atmospheric to combustion conditions for further applications .
Biochemical Analysis
Biochemical Properties
Vinyl butyrate has been found to cause the transesterification of natural flavonoid bergenin immobilized onto carboxylic acid functionalized controlled pore glass This suggests that this compound can interact with enzymes and other biomolecules in biochemical reactions
Cellular Effects
It is known that butyrate, a related compound, has widespread effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to cause the transesterification of natural flavonoid bergenin , suggesting that it may interact with biomolecules at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl butyrate can be synthesized through the esterification of butanoic acid with vinyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods: In industrial settings, this compound is produced through the reaction of butanoic acid with acetylene in the presence of a catalyst. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to optimize the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. The primary product of such reactions is butanoic acid.
Reduction: Reduction of this compound is less common but can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of butanol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles, leading to various substituted butyrates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions, often requiring a catalyst or base to proceed.
Major Products:
Oxidation: Butanoic acid
Reduction: Butanol
Substitution: Various substituted butyrates depending on the nucleophile used
Scientific Research Applications
Vinyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are studied for their mechanical and chemical properties.
Biology: this compound-based polymers are explored for their biocompatibility and potential use in drug delivery systems.
Medicine: Research is ongoing into the use of this compound derivatives in the development of medical adhesives and coatings for medical devices.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Comparison with Similar Compounds
Vinyl acetate: Similar to vinyl butyrate, vinyl acetate is used in the production of polymers and copolymers. vinyl acetate forms polymers with different mechanical properties and is more commonly used in adhesives and paints.
Vinyl propionate: This compound is another vinyl ester used in polymer production. It has a shorter carbon chain compared to this compound, resulting in different physical and chemical properties.
Vinyl laurate: Vinyl laurate has a longer carbon chain, leading to polymers with higher hydrophobicity and different mechanical characteristics.
Uniqueness of this compound: this compound is unique due to its balance of flexibility and durability in the resulting polymers. Its intermediate chain length provides a good compromise between the properties of shorter and longer chain vinyl esters, making it versatile for various applications.
Properties
IUPAC Name |
ethenyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGHWIAOTJPCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Record name | VINYL BUTYRATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-31-9 | |
Record name | Poly(vinyl butyrate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24991-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0074556 | |
Record name | Butanoic acid, ethenyl ester | |
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Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl butyrate, stabilized appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make plastics and paints., Colorless liquid; [CAMEO] | |
Record name | VINYL BUTYRATE, STABILIZED | |
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URL | https://cameochemicals.noaa.gov/chemical/4767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vinyl butryate | |
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Flash Point |
68 °F (NFPA, 2010) | |
Record name | VINYL BUTYRATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
123-20-6 | |
Record name | VINYL BUTYRATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vinyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vinyl butyrate | |
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Record name | Vinyl butyrate | |
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Record name | Butanoic acid, ethenyl ester | |
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Record name | Vinyl butyrate | |
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Record name | Vinyl butyrate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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